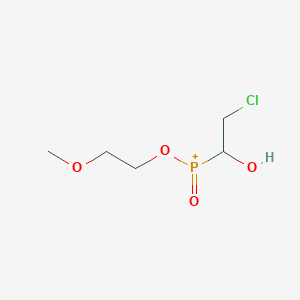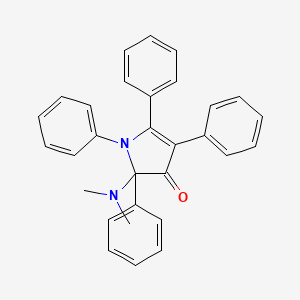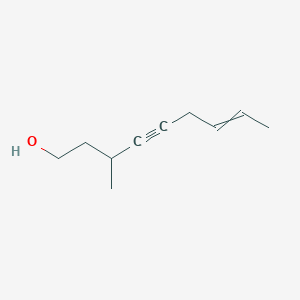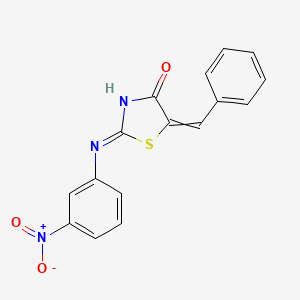![molecular formula C9H21NO2Si B14397956 Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- CAS No. 89841-36-1](/img/structure/B14397956.png)
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is a morpholine derivative that features a trimethylsilyl group attached to an ethyl chain. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- typically involves the reaction of morpholine with a trimethylsilyl-protected ethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- can be achieved through continuous flow processes that allow for better control over reaction parameters and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the ethyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in anhydrous solvents like THF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for use in different applications.
科学的研究の応用
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Another morpholine derivative with a trifluoromethyl group.
N-Formylmorpholine: A morpholine derivative used in nucleophilic trifluoromethylation reactions.
Uniqueness
Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]- is unique due to its trimethylsilyl group, which enhances its reactivity and stability compared to other morpholine derivatives
特性
CAS番号 |
89841-36-1 |
|---|---|
分子式 |
C9H21NO2Si |
分子量 |
203.35 g/mol |
IUPAC名 |
trimethyl(2-morpholin-4-ylethoxy)silane |
InChI |
InChI=1S/C9H21NO2Si/c1-13(2,3)12-9-6-10-4-7-11-8-5-10/h4-9H2,1-3H3 |
InChIキー |
CFTVGFPIGRNPFO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
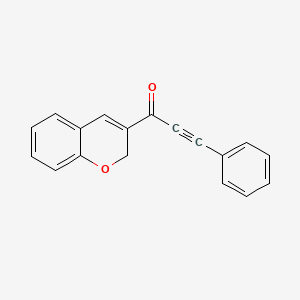

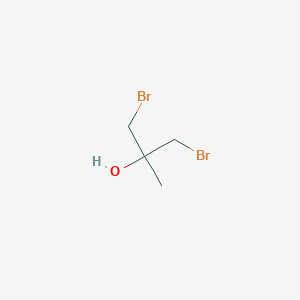
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
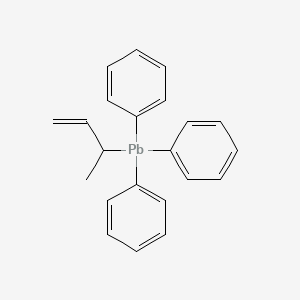
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
